1-(benzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Descripción
This compound features a triazolopyrimidine core linked to a piperazine ring substituted with a benzenesulfonyl group at position 1 and a 3-(4-methylphenyl) group at position 3 of the triazolopyrimidine. Its structure combines elements critical for receptor binding and metabolic stability. The benzenesulfonyl group enhances hydrophobicity and may influence pharmacokinetics, while the 4-methylphenyl substituent likely modulates steric interactions with target proteins .
Propiedades
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c1-16-7-9-17(10-8-16)28-21-19(24-25-28)20(22-15-23-21)26-11-13-27(14-12-26)31(29,30)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHCWJUMPURQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Variations in the Sulfonyl/Piperazine Moieties
Key Findings :
- The benzenesulfonyl group in the target compound balances hydrophobicity without introducing polar substituents (e.g., methoxy or nitro groups), which may improve blood-brain barrier penetration compared to and analogues .
- The absence of piperazine modifications (e.g., benzhydryl in ) simplifies synthesis but may limit target selectivity.
Triazolopyrimidine Core Modifications
Key Findings :
- The 4-methylphenyl group on the target’s triazolopyrimidine provides moderate steric bulk compared to the tetrazolylmethyl in RG7774 and vicasinabin, which are critical for CB2 receptor binding .
- Benzyl substituents () may enhance aromatic stacking interactions but reduce metabolic stability .
Pharmacological Profiles
Physicochemical Properties
Key Findings :
- The target’s higher LogP suggests superior membrane permeability but may limit aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
